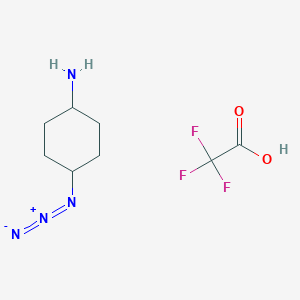

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

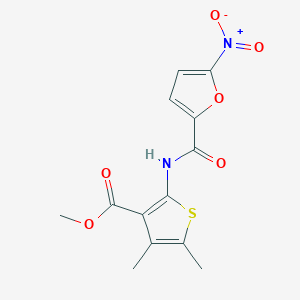

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid, commonly known as TFA-AC6, is a commonly used chemical compound in scientific research. It is a bifunctional reagent that can be used for the synthesis of various compounds, including peptides and proteins. TFA-AC6 has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Aplicaciones Científicas De Investigación

Catalytic Applications of Trifluoroacetic Acid

Trifluoroacetic acid (TFA) has been utilized as an efficient catalyst in the synthesis of diverse compounds. For example, it catalyzes the one-pot four-component synthesis of N-aryl/alkyl-3-aminodihydropyrrol-2-one-4-carboxylates via a domino reaction, highlighting its role in facilitating reactions with short times, high yields, and simple work-up processes (Lashkari et al., 2018).

Supramolecular Assemblies

Research on supramolecular assemblies formed between amines and TFA demonstrated distinctive association behaviors, influenced by the stereochemistry of the amines involved. This study provides insights into the complexation behaviors and potential applications in the design of supramolecular structures (Denekamp & Egbaria, 2004).

Synthesis of Amino Acids and Peptides

A convenient approach for the synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid, showcasing a pathway for creating 4-amino-1H-1,2,3-triazole carboxylic acid analogues and peptide compounds, has been developed. This method leverages the reactivity of azides and the selective modification potential of amide and ester groups within the molecule (Pokhodylo et al., 2019).

Domino Reactions for Benzodiazepines Synthesis

TFA also catalyzes the condensation of aromatic amines with substituted benzaldehydes, followed by intramolecular cyclization, to synthesize amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines. This method offers an efficient route to a library of benzodiazepines for potential pharmaceutical or biological exploration (Bera et al., 2014).

Practical Trifluoroethylation of Amines

A catalyst-free method for the reductive trifluoroethylation of free amines using TFA presents a practical approach with remarkable functional group tolerance. This technique broadens access to medicinally relevant tertiary β-fluoroalkylamine cores, demonstrating the utility of TFA in medicinal chemistry for modifying the physicochemical properties of amines (Andrews et al., 2017).

Propiedades

IUPAC Name |

4-azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.C2HF3O2/c7-5-1-3-6(4-2-5)9-10-8;3-2(4,5)1(6)7/h5-6H,1-4,7H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBWSROGQDJGOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N=[N+]=[N-].C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,4s)-4-Azidocyclohexan-1-amine trifluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)

![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)